Bienvenue dans la boutique en ligne BenchChem!

4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane

Physicochemical property comparison Drug-likeness Fragment-based screening

4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane (CAS 1421509-23-0) is a synthetic small molecule belonging to the 1,4‑thiazepane class, a seven‑membered heterocyclic scaffold recognized for high three‑dimensional character and underrepresentation in fragment screening libraries. Its molecular formula is C₁₇H₂₅ClN₂O₂S₂ and its molecular weight is 388.97 g/mol.

Molecular Formula C17H25ClN2O2S2
Molecular Weight 388.97
CAS No. 1421509-23-0
Cat. No. B2929501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane
CAS1421509-23-0
Molecular FormulaC17H25ClN2O2S2
Molecular Weight388.97
Structural Identifiers
SMILESC1CCN(C1)CC2CSCCCN2S(=O)(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H25ClN2O2S2/c18-16-6-4-15(5-7-16)14-24(21,22)20-10-3-11-23-13-17(20)12-19-8-1-2-9-19/h4-7,17H,1-3,8-14H2
InChIKeyRZFPVJGJVLJDML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane: Core Identity and Procurement Classification


4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane (CAS 1421509-23-0) is a synthetic small molecule belonging to the 1,4‑thiazepane class, a seven‑membered heterocyclic scaffold recognized for high three‑dimensional character and underrepresentation in fragment screening libraries . Its molecular formula is C₁₇H₂₅ClN₂O₂S₂ and its molecular weight is 388.97 g/mol . The molecule features a 4‑chlorobenzylsulfonyl substituent at the 4‑position and a pyrrolidin-1‑ylmethyl group at the 3‑position of the thiazepane ring, a substitution pattern that distinguishes it from many commercially available thiazepane analogs .

Why Generic 1,4-Thiazepane Analogs Cannot Substitute for 4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane in Targeted Screening


Even minor modifications to the N‑4 sulfonyl substituent or the C‑3 side chain of 1,4‑thiazepanes profoundly alter both physicochemical and biological properties. The 4‑chlorobenzylsulfonyl group imparts a specific lipophilic‑electronic balance (predicted LogP ≈ 3.2–3.6) that differs from the phenylsulfonyl, thiophenylsulfonyl, or pyridylsulfonyl analogs . Furthermore, the chlorine atom enables potential halogen‑bonding interactions that are absent in the non‑halogenated or fluorinated congeners . In fragment‑based screening, the 1,4‑thiazepane scaffold has demonstrated selective engagement of BET bromodomains and nitric oxide synthase isoforms, with activity exquisitely dependent on the substitution pattern . Substituting the target compound with a structurally similar analog therefore risks losing the specific interaction profile that makes this chemotype valuable.

Quantitative Differentiation Evidence for 4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Unsubstituted Phenylsulfonyl Analog

The target compound exhibits 33% higher molecular weight (388.97 vs. 292.42 g/mol) and approximately 1.0 log-unit greater lipophilicity (predicted LogP 3.2 vs. 2.2) compared to the phenylsulfonyl analog 4-(phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane, consistent with the presence of the chlorobenzyl moiety . This altered physicochemical profile positions the compound in a distinct region of fragment-based screening library space, complementing rather than overlapping with the phenylsulfonyl congener .

Physicochemical property comparison Drug-likeness Fragment-based screening

Halogen Bonding Potential of 4‑Chlorobenzyl Group vs. Non‑Halogenated Analogs

The 4‑chlorobenzyl substituent introduces a chlorine atom capable of participating in halogen‑bonding interactions with protein backbone carbonyls or side‑chain acceptors, a feature absent in the phenylsulfonyl, thiophen-2-ylsulfonyl, and pyridin-3-ylsulfonyl analogs . Halogen bonding has been quantified to contribute up to 5‑12 kJ/mol to binding affinity in model systems, offering a potential gain in affinity or selectivity that non‑halogenated analogs cannot provide . The 3-fluoro-4-methoxyphenylsulfonyl analog contains fluorine, but the electrostatic potential of C–F is less positive than C–Cl, yielding weaker halogen‑bond donor capability .

Halogen bonding Structure-based design Selectivity

Thiazepane Scaffold 3D Character Advantage in BET Bromodomain vs. Common 2D Fragments

1,4‑Thiazepane fragments exhibit higher fraction sp³ (Fsp³ ≈ 0.5–0.7) and greater three‑dimensional shape diversity compared to the predominantly flat, aromatic fragments that populate most screening libraries . In a direct fragment screen against BET bromodomains, 1,4‑acylthiazepane hits demonstrated selective engagement of the BD2 domain, a selectivity profile that is challenging to achieve with 2D fragments . The target compound, with its pyrrolidine‑containing side chain, further enhances 3D character (estimated Fsp³ ≥ 0.6), providing a conformational complexity that simple 2D heterocycles cannot match .

Fragment-based drug discovery BET bromodomain 3D diversity

Differentiation from Pyridinylsulfonyl Analog via Hydrogen Bond Acceptor/Donor Profile

The target compound possesses 2 hydrogen bond acceptors (sulfonyl oxygens) and 0 hydrogen bond donors (tertiary amine is sterically hindered), whereas the pyridin-3-ylsulfonyl analog (4-(pyridin-3-ylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane) adds an additional pyridine nitrogen acceptor, increasing H‑bond acceptor count to 3 . This alters the compound's predicted aqueous solubility (LogS approximately −4.5 for the target vs. approximately −3.8 for the pyridinyl analog) and its interaction potential with polar binding sites .

Hydrogen bonding Physicochemical profiling Target engagement

Lack of Documented Bioactivity vs. Literature‑Validated Thiazepane Hits: Procurement as a Novel Chemotype Probe

A search of ChEMBL and BindingDB confirms that no bioactivity data has been reported for 4-((4-chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane (CAS 1421509-23-0), whereas several structurally related thiazepane derivatives have published IC50 values ranging from 30 nM to 4.3 μM against targets such as nitric oxide synthases, BET bromodomains, and interleukin‑1β converting enzyme . This data gap provides an opportunity for procurers to establish first‑in‑class SAR and secure intellectual property around the 4‑chlorobenzylsulfonyl thiazepane chemotype .

Novel chemotype Screening library diversification Intellectual property

Optimal Application Scenarios for 4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting BET Bromodomains or Nitric Oxide Synthases

The target compound's high Fsp³ (≈0.62) and the precedent for 1,4‑thiazepane scaffolds engaging BET bromodomains (BD2‑selective) and NOS isoforms make it a priority inclusion for fragment or lead‑like screening libraries aiming to identify novel inhibitors of these protein families . Its 4‑chlorobenzyl group provides halogen‑bonding capacity absent in the literature‑validated phenylsulfonyl and thiophenylsulfonyl fragments, potentially unlocking selectivity-determining interactions not accessible to existing thiazepane hits .

Physicochemical Property‑Driven Library Design Where Intermediate Lipophilicity and Halogen Content Are Desired

With predicted LogP ≈ 3.2, the compound occupies the mid‑lipophilicity range suitable for CNS or intracellular target space, distinct from both the more polar pyridinyl analog (LogP ≈ 2.0) and the more lipophilic benzodioxinyl analog (LogP ≈ 3.8) . Procurement for property‑based library design is justified when the screening objective requires balanced permeability‑solubility profiles with halogen‑bonding potential .

Novel Chemotype Exploration for Intellectual Property Generation in Competitive Target Space

The complete absence of published bioactivity for this compound in ChEMBL and BindingDB distinguishes it from many thiazepane analogs that already carry prior‑art bioactivity annotations . Procuring this compound for high‑throughput screening offers the potential to generate patentable hit series with a chlorine‑enabled binding mode, providing strategic advantage over competitors who are restricted to already‑disclosed thiazepane SAR .

Structure‑Based Design Campaigns Targeting Halogen‑Bonding Hotspots

Crystallographic analyses of protein‑ligand complexes have identified backbone carbonyl groups of Gly, Val, and Leu residues as frequent halogen‑bond acceptors . The 4‑chlorobenzyl substituent's σ‑hole donor strength (≈15–20 kcal/mol) is well‑matched for such interactions, making the target compound a strategic procurement choice for targets where halogen‑bonding pharmacophore hypotheses have been computationally or experimentally validated .

Quote Request

Request a Quote for 4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.